

Application Notes and Protocols: Analytical Standards for Rauvovertine C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C is a novel indole alkaloid with potential therapeutic applications. As with any compound intended for research and drug development, the availability of a well-characterized analytical standard is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quality control of **Rauvovertine C** analytical standards.

Physicochemical Properties

A summary of the key physicochemical properties of **Rauvovertine C** is presented below. This data is essential for sample handling, storage, and the development of analytical methods.



Property	Value	
Appearance	White to off-white crystalline powder	
Molecular Formula	C21H24N2O3	
Molecular Weight	368.43 g/mol	
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water	
Melting Point	182-185 °C	
Storage Conditions	Store at 2-8°C, protected from light	

Analytical Methods and Protocols

Accurate and precise analytical methods are fundamental for the quality assessment of **Rauvovertine C**. The following sections detail the validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the **Rauvovertine C** analytical standard and for identifying and quantifying any impurities.

Table 1: HPLC Method Parameters



Parameter	Specification	
Instrument	Standard HPLC system with UV detector	
Column	C18, 4.6 x 150 mm, 3.5 µm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	10-90% B over 15 min, then hold at 90% B for 5 min	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Detection Wavelength	280 nm	
Injection Volume	10 μL	
Run Time	25 minutes	

- Standard Preparation: Accurately weigh approximately 5 mg of **Rauvovertine C** reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 0.5 mg/mL. Further dilute with the mobile phase to a final concentration of 50 μg/mL.
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
- · Chromatographic Analysis:
 - Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
 - Inject a blank (mobile phase) to ensure a clean baseline.
 - Inject the standard solution six times to establish system suitability. The relative standard deviation (RSD) of the peak area should be less than 2%.
 - Inject the sample solution in duplicate.



- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of Rauvovertine C using the area percent method.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of Rauvovertine C.

Table 2: Mass Spectrometry Parameters

Parameter	Specification
Instrument	High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Range	100-1000 m/z
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	350°C

- Sample Preparation: Prepare a 10 µg/mL solution of Rauvovertine C in 50:50 acetonitrile:water with 0.1% formic acid.
- Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 10 μ L/min.
- Data Acquisition: Acquire data in full scan mode over the specified mass range.
- Data Analysis:
 - Observe the mass spectrum for the protonated molecule [M+H]+.



 The theoretical exact mass for [C21H24N2O3+H]+ is 369.1809. The observed mass should be within a 5 ppm tolerance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Rauvovertine C**.

Table 3: NMR Spectroscopy Parameters

Parameter	¹H NMR	¹³ C NMR
Spectrometer	400 MHz	100 MHz
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	25°C	25°C
Pulse Program	Standard zg30	Standard zgpg30
Number of Scans	16	1024
Relaxation Delay	1.0 s	2.0 s

- Sample Preparation: Dissolve approximately 10 mg of Rauvovertine C in 0.7 mL of DMSOd₆.
- Data Acquisition:
 - Tune and shim the spectrometer.
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum.
- Data Processing and Analysis:
 - Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

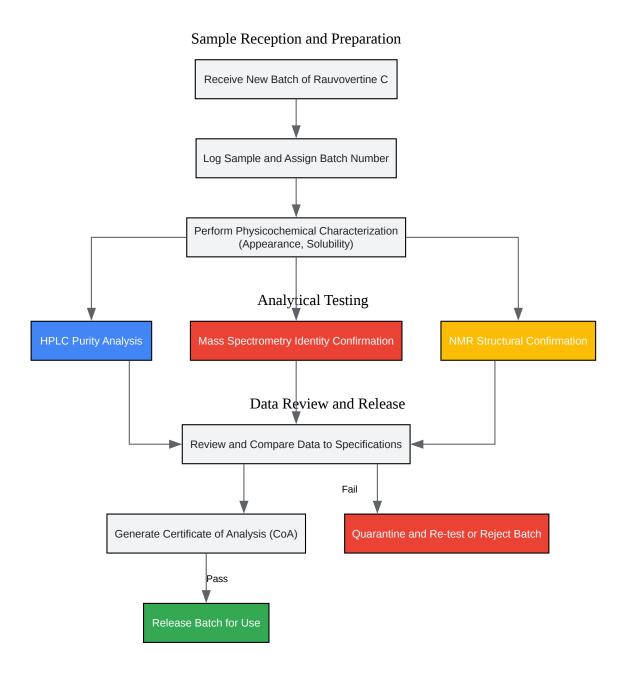


- Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
- Assign the chemical shifts in the ¹³C NMR spectrum.
- Compare the obtained spectra with the reference spectra for Rauvovertine C to confirm structural identity.

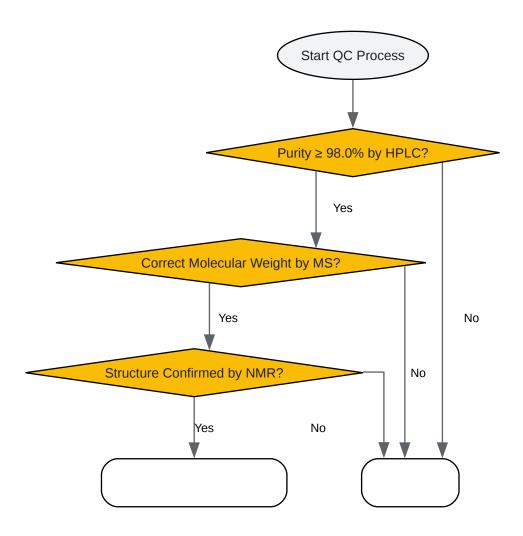
Visualizations Experimental Workflow for Analytical Standard Qualification

The following diagram illustrates the general workflow for the qualification of a new batch of **Rauvovertine C** analytical standard.









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